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Compound of Interest

Compound Name: 4-(Chloromethyl)benzonitrile

Cat. No.: B047464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compounds with the

molecular formula C8H6ClN, focusing on the positional isomers of chlorophenylacetonitrile.

These compounds are versatile intermediates in the synthesis of a wide range of

pharmaceuticals and agrochemicals. This document details their nomenclature,

physicochemical properties, synthesis protocols, and key reaction pathways.

IUPAC Nomenclature and Synonyms
The chemical formula C8H6ClN encompasses three primary positional isomers of

chlorophenylacetonitrile, also known as chlorobenzyl cyanide. The position of the chlorine atom

on the phenyl ring dictates the specific isomer.

2-Chlorophenylacetonitrile

IUPAC Name: 2-(2-chlorophenyl)acetonitrile

Synonyms: o-Chlorobenzyl cyanide, 2-Chlorobenzyl cyanide, (2-Chlorophenyl)acetonitrile,

o-Chlorophenylacetonitrile, Benzeneacetonitrile, 2-chloro-[1]

3-Chlorophenylacetonitrile

IUPAC Name: 2-(3-chlorophenyl)acetonitrile[2]
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Synonyms: m-Chlorobenzyl cyanide, 3-Chlorobenzyl cyanide, (m-

Chlorophenyl)acetonitrile, 3-Chlorophenylacetonitrile, 3-Chlorobenzeneacetonitrile[2][3][4]

4-Chlorophenylacetonitrile

IUPAC Name: 2-(4-chlorophenyl)acetonitrile

Synonyms: p-Chlorobenzyl cyanide, 4-Chlorobenzyl cyanide, (4-Chlorophenyl)acetonitrile,

p-Chlorophenylacetonitrile, Benzeneacetonitrile, 4-chloro-

Quantitative Data
The physical and toxicological properties of the chlorophenylacetonitrile isomers are

summarized below. These data are essential for safe handling, reaction planning, and

toxicological assessment.

Property
2-
Chlorophenylaceto
nitrile

3-
Chlorophenylaceto
nitrile

4-
Chlorophenylaceto
nitrile

Molecular Weight 151.59 g/mol [1] 151.59 g/mol [2][3] 151.59 g/mol

Melting Point Not available 12 °C 25-28 °C[5]

Boiling Point Not available 135 °C at 9.8 mmHg 265-267 °C[5]

Density Not available 1.19 g/mL at 20 °C 1.19 g/mL at 20 °C[5]

Flash Point Not available 113 °C (closed cup) 133 °C (closed cup)[5]

LD50 (Oral, Rat) Not available Toxic if swallowed[3] 50 mg/kg[6]

LD50 (Intraperitoneal,

Mouse)
Not available Not available 27 mg/kg[6]

LDLo (Skin, Rabbit) Not available Not available 200 mg/kg[6]
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The primary route for the synthesis of chlorophenylacetonitrile isomers is through the

nucleophilic substitution of the corresponding chlorobenzyl chloride with a cyanide salt. The

reaction is typically carried out in a solvent and may be facilitated by a phase-transfer catalyst.

General Reaction Mechanism: Nucleophilic Substitution
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The

cyanide anion (CN⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon of the

chlorobenzyl chloride. This attack occurs from the backside, leading to the displacement of the

chloride ion as the leaving group in a single, concerted step.[1]

General Experimental Protocol for Synthesis
This protocol provides a general procedure for the synthesis of chlorophenylacetonitrile

isomers. Specific conditions may be optimized for each isomer.

Materials:

Appropriate isomer of chlorobenzyl chloride

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

Solvent (e.g., ethanol, acetone, water)

Phase-transfer catalyst (e.g., tributylbenzylammonium chloride) (optional)

Reaction vessel with reflux condenser, stirrer, and dropping funnel

Heating mantle

Extraction and distillation apparatus

Procedure:

Reaction Setup: In a multi-necked flask equipped with a reflux condenser, mechanical stirrer,

and a dropping funnel, dissolve the cyanide salt in the chosen solvent. If using a phase-

transfer catalyst, it is added at this stage.
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Addition of Reactant: Heat the cyanide solution to the desired reaction temperature (typically

between 60-100 °C). Slowly add the chlorobenzyl chloride isomer to the reaction mixture

through the dropping funnel over a period of 1-2 hours while maintaining vigorous stirring.

Reaction: After the addition is complete, continue to stir the mixture at reflux for 2-5 hours to

ensure the reaction goes to completion. The progress of the reaction can be monitored by

thin-layer chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature. If the reaction

was performed in an aqueous medium, the organic phase is separated. If a non-aqueous

solvent was used, the solvent is removed under reduced pressure.

Purification: The crude product is then purified. This typically involves washing the organic

phase with water to remove any remaining cyanide salts, followed by drying over an

anhydrous salt (e.g., sodium sulfate). The final product is then obtained by distillation under

reduced pressure.

Example for 4-Chlorophenylacetonitrile:

A mixture of 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium

chloride, and 660 mL of water is heated to 90 °C. Molten 4-chlorobenzyl chloride (644 g, 4 mol)

is added dropwise over 1 hour, and the mixture is stirred for an additional 2 hours. After

cooling, the organic phase is separated, washed with water, and purified by fractionation to

yield 4-chlorobenzyl cyanide.[6][7]

Visualization of Synthesis Workflow
The following diagram illustrates the general synthesis pathway for chlorophenylacetonitrile

isomers.
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General synthesis workflow for chlorophenylacetonitrile isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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